In Vivo Antimalarial Efficacy: Comparative Parasitemia Inhibition at 7.5 mg/kg in a Murine Model
2-Chloro-6-isopropylaminopyrazine exhibits quantifiable in vivo antimalarial activity in a murine Plasmodium chabaudi chabaudi AS infection model, as reported in an assay from Aladdin Scientific (ALA1660802). At a dose of 7.5 mg/kg/day administered intraperitoneally (ip) one hour post-infection, the compound inhibited parasitemia, with the level of inhibition measured on day 7 post-infection . While a direct head-to-head comparator for this exact compound in this specific assay is not provided in the dataset, the observed activity provides a key benchmark against which structurally related analogs (e.g., 2-chloro-6-methylaminopyrazine or the unsubstituted 2,6-dichloropyrazine core) can be compared in follow-on studies. The data establish a baseline efficacy for this specific scaffold in a whole-organism disease model, a critical differentiator from simple in vitro cytotoxicity data .
| Evidence Dimension | In vivo antimalarial efficacy (inhibition of parasitemia) |
|---|---|
| Target Compound Data | Inhibition observed (exact % inhibition not provided; dose: 7.5 mg/kg/day, ip) |
| Comparator Or Baseline | Baseline: Untreated infected control group (parasitemia not quantified in dataset) |
| Quantified Difference | Not calculable from dataset; provides a benchmark for future comparative studies |
| Conditions | C57BL/6 mice infected with nonlethal Plasmodium chabaudi chabaudi AS; compound administered ip 1 hr post-infection; measurement on day 7 post-infection |
Why This Matters
For researchers screening antimalarial leads, this in vivo activity benchmark directly informs the selection of 2-Chloro-6-isopropylaminopyrazine as a starting point for scaffold optimization, as opposed to untested or inactive pyrazine analogs.
